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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers and engineers working on the formation of stable, low-
resistivity C54-TiSiz (Titanium Disilicide).

Troubleshooting Guides
Issue: Incomplete C49 to C54 Phase Transformation

Symptoms:
» High sheet resistance of the silicide film after annealing.

» X-ray Diffraction (XRD) patterns show the presence of the C49-TiSiz phase alongside the
C54 phase.

Possible Causes and Solutions:
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Cause

Explanation

Recommended Actions

Insufficient Annealing

Temperature

The transformation from the
metastable, high-resistivity
C49 phase to the stable, low-
resistivity C54 phase is a
thermally activated process.
The transition typically occurs
between 600°C and 700°C for
thicker Ti films (e.g., 20 nm) on
(100) Si wafers.[1] Insufficient
temperature will result in an

incomplete transformation.

Increase the final annealing
temperature. A process
window of about 100°C exists
before agglomeration becomes
an issue at temperatures
above 900°C.[1] For thinner
films or on Si(111) substrates,
a higher temperature in the
range of 700°C to 800°C may

be necessary.[1][2]

Inadequate Annealing Time

The transformation is a
nucleation and growth
process, which is time-
dependent.[3][4]

Increase the annealing
duration at the target
temperature. A two-step
annealing process can be
more effective than a single-
step anneal in reducing the
required time at high

temperatures.[5][6]

Thin Titanium Film

The C49 to C54 transformation
temperature increases as the
initial titanium film thickness
decreases.[1][2] Thisis a
significant challenge for
advanced semiconductor
devices with smaller feature

sizes.

For very thin films, consider
using a higher annealing
temperature. Alternatively,
introducing a metallic
interlayer, such as Ta, has
been shown to lower the C54
formation temperature. The
addition of elements like Ag
can also lower the
transformation temperature by
increasing the nucleation rate
of the C54 phase.[7]

Substrate Orientation

The transformation to C54 is
retarded on Si(111) substrates
compared to Si(100)

If the substrate orientation
cannot be changed, the

annealing temperature must
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substrates.[1][2] For a 20 nm
Ti film, the transition occurs
between 600°C and 700°C on
Si(100), but between 700°C
and 800°C on Si(111).[2]

be adjusted upwards

accordingly.

Presence of Impurities

Impurities, particularly oxygen,
can inhibit the C49 to C54

transformation.

Ensure a high-vacuum
environment during Ti
deposition and annealing to
minimize oxygen
contamination. Consider an in-
situ pre-clean of the silicon

surface before Ti deposition.

Narrow Linewidth Effects

On narrow polysilicon lines, the
transformation to the C54
phase is more difficult due to a
limited number of nucleation
sites.[1] This narrows the

process window significantly.

[1]

For narrow lines, a higher
thermal budget (higher
temperature or longer time)
may be required. The use of
pre-amorphization implantation
(PAI) of the silicon substrate
before Ti deposition can
enhance the C54 formation on

narrow lines.

Issue: High Sheet Resistance After C54 Formation

Symptoms:

e Sheet resistance is higher than the expected value for C54-TiSiz (12-20 pQ-cm) even when
XRD confirms the C54 phase.[8]

e Poor device performance.

Possible Causes and Solutions:
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Explanation

Recommended Actions

Agglomeration of the Silicide

Film

At high temperatures (typically
above 900°C), the C54-TiSiz
film can become
discontinuous, leading to a
sharp increase in sheet
resistance.[1] This is a critical
factor that defines the upper

limit of the process window.

Reduce the final annealing
temperature or time. The
process window for stable C54
formation is typically around
100°C before agglomeration

begins.[1]

Film Non-uniformity

Non-uniformity in the initial Ti
film thickness or cleaning of
the Si surface can lead to
variations in the silicide
thickness and quality, resulting

in higher overall resistance.

Optimize the Ti deposition
process for better uniformity.
Ensure a thorough and uniform

pre-clean of the Si wafer.

Dopant Effects

High concentrations of dopants
in the silicon can affect the
silicide formation kinetics and
the final resistivity. Boron and
phosphorus can delay the
formation of C54-TiSi= more

than arsenic.[5][6]

Characterize the impact of
your specific doping levels on
the silicidation process and
adjust the annealing

parameters accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between C49-TiSiz and C54-TiSiz2?

Al: C49-TiSi2 and C54-TiSiz are two different crystalline phases of titanium disilicide. The key

differences are summarized in the table below:
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Property C49-TiSi2 C54-TiSi2

Crystal Structure Base-centered orthorhombic[l]  Face-centered orthorhombic[1]
Thermodynamic Stability Metastable[1] Stable[1]

Electrical Resistivity High (60-90 pQ-cm)[8] Low (12-20 uQ-cm)[8]

] Forms at higher temperatures
) Forms first at lower
Formation Temperature (>650°C) from the C49
temperatures (450-650°C)[1]
phase[1]

Q2: What is a typical process window for stable C54-TiSiz formation?

A2: The process window for forming low-resistivity C54-TiSiz is defined by the temperature
range that allows for the complete transformation from the C49 phase without causing
significant agglomeration of the silicide film. Typically, this window is about 100°C.[1] For
thicker films on Si(100), the process window is roughly between 700°C and 850°C. However,
this window narrows considerably for thinner films and on narrow linewidths.[1]

Q3: How does the initial titanium film thickness affect the C54-TiSi2 formation?

A3: The C49 to C54 transformation temperature is strongly dependent on the initial Ti film
thickness. Thinner films require higher temperatures to transform.[1][2] For example, a 40 nm
thick C40-TiSiz film (a different metastable phase) required a temperature of over 1000°C to
transform to C54, while a 15 nm film transformed at 700°C.[7] This relationship is a major
challenge in the scaling of semiconductor devices.

Q4: What is the purpose of a two-step annealing process for silicidation?
A4: A two-step annealing process is often used in a self-aligned silicide (salicide) process.

o First Anneal (Low Temperature): A lower temperature anneal (e.g., 600-700°C) is performed
to form the high-resistivity C49-TiSi2 phase in the areas where titanium is in direct contact
with silicon.

o Selective Etch: A wet etch is used to remove the unreacted titanium and any titanium nitride
that may have formed over oxide regions.
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e Second Anneal (High Temperature): A higher temperature anneal (e.g., >700°C) is then
performed to convert the C49-TiSiz into the low-resistivity C54-TiSiz phase. This two-step
process helps in forming the silicide only in the desired areas and can require less thermal
budget at the higher temperature compared to a single-step anneal.[5][6]

Experimental Protocols

Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for
C54-TiSi2 Formation

e Substrate Preparation: Start with a clean silicon wafer (e.g., (100) orientation). Perform a
standard pre-deposition clean to remove any native oxide and organic contaminants. A
common cleaning procedure is the RCA clean followed by a dilute HF dip.

 Titanium Deposition: Deposit a thin film of titanium (e.g., 20-50 nm) onto the silicon substrate
using a physical vapor deposition (PVD) method like sputtering. Ensure a high vacuum to
minimize contamination.

o First RTA Step: Transfer the wafer to a rapid thermal annealing (RTA) chamber. Perform the
first anneal in a nitrogen (N2) or argon (Ar) atmosphere at a temperature between 600°C and
700°C for 30-60 seconds. This step forms the C49-TiSi2 phase.

o Selective Etching: After the first RTA, selectively etch the unreacted Ti and the TiN cap layer
(if formed in a N2 ambient) using a wet etchant that does not attack the formed silicide or the
underlying oxide. A common etchant is a mixture of H202, H2SOa4, and H20.

e Second RTA Step: Perform the second anneal in the RTA chamber at a higher temperature,
typically between 700°C and 850°C, for 30-60 seconds in an Ar or N2 atmosphere. This step
converts the C49-TiSiz to the low-resistivity C54-TiSi-z.

o Characterization: Analyze the resulting film using four-point probe for sheet resistance, XRD
for phase identification, and Transmission Electron Microscopy (TEM) for microstructural
analysis.

Visualizations
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Caption: Workflow for the two-step formation of C54-TiSiz.
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Caption: Key parameters influencing the formation of C54-TiSiz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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